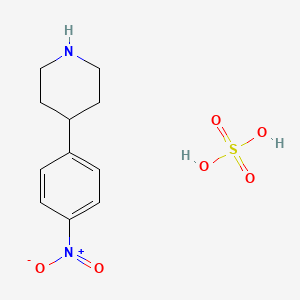

4-(4-Nitrophenyl)piperidine hydrogen sulfate

Descripción

4-(4-Nitrophenyl)piperidine hydrogen sulfate is a nitro-substituted piperidine derivative with a hydrogen sulfate counterion. The parent compound, 4-(4-nitrophenyl)piperidine (CAS 26905-03-3), has a molecular formula C₁₁H₁₄N₂O₂ and molecular weight 206.24 g/mol . The hydrogen sulfate salt enhances solubility in polar solvents, making it useful in synthetic chemistry and pharmaceutical research.

Propiedades

IUPAC Name |

4-(4-nitrophenyl)piperidine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.H2O4S/c14-13(15)11-3-1-9(2-4-11)10-5-7-12-8-6-10;1-5(2,3)4/h1-4,10,12H,5-8H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSYUXKSHPDVJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)[N+](=O)[O-].OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196151-48-0 | |

| Record name | Piperidine, 4-(4-nitrophenyl)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196151-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenyl)piperidine hydrogen sulfate typically involves the nitration of piperidine derivatives followed by sulfonation. One common method includes the reaction of 4-nitrophenylpiperidine with sulfuric acid under controlled conditions to yield the hydrogen sulfate salt . The reaction conditions often require careful temperature control and the use of appropriate solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of 4-(4-Nitrophenyl)piperidine hydrogen sulfate may involve large-scale nitration and sulfonation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Nitrophenyl)piperidine hydrogen sulfate undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The hydrogen sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products

Oxidation: Products may include nitroso derivatives or other oxidized forms.

Reduction: The primary product is 4-(4-aminophenyl)piperidine.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-(4-Nitrophenyl)piperidine hydrogen sulfate is a chemical compound with significant potential in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and relevant data.

Chemical Properties and Structure

The compound 4-(4-Nitrophenyl)piperidine hydrogen sulfate, with the CAS number 1196151-48-0, features a piperidine ring substituted with a nitrophenyl group. Its molecular formula is , indicating it contains both nitrogen and sulfur functionalities that can be critical for biological activity.

Receptor Ligands

Recent studies have highlighted the role of piperidine derivatives, including 4-(4-Nitrophenyl)piperidine hydrogen sulfate, as ligands for various receptors. Notably, they have been investigated for their affinity towards histamine H3 receptors and sigma-1 receptors, which are implicated in pain modulation and neurological disorders.

- Case Study : A study published in July 2023 demonstrated that piperidine-based compounds exhibit dual activity on H3 and sigma-1 receptors, suggesting their potential as therapeutic agents for nociceptive and neuropathic pain management .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals.

- Example : The synthesis of various derivatives has been achieved by employing 4-(4-Nitrophenyl)piperidine hydrogen sulfate as a starting material, facilitating the exploration of structure-activity relationships (SAR) essential for drug development .

Antinociceptive Activity

Research indicates that piperidine derivatives can exhibit antinociceptive properties, making them candidates for pain relief medications.

- Findings : Studies have shown that certain modifications of piperidine compounds can enhance their efficacy as analgesics by improving their binding affinity to pain-related receptors .

Table 1: Summary of Biological Activities

Table 2: Synthesis Pathways

| Starting Material | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| 4-(4-Nitrophenyl)piperidine HSO₄ | DMF, NaOH | Piperidine Derivative A | 85 |

| Piperidine Derivative A | Acidic Hydrolysis | Final Drug Candidate | 90 |

Mecanismo De Acción

The mechanism of action of 4-(4-Nitrophenyl)piperidine hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations

Sulfonamide Derivatives

- 4-(tert-Butyl)-1-((4-nitrophenyl)sulfonyl)piperidine : Synthesized via sulfonylation of 4-tert-butylpiperidine with 4-nitrobenzenesulfonyl chloride. Exhibits higher steric bulk due to the tert-butyl group, reducing reactivity compared to the hydrogen sulfate derivative. Yield: 30% .

- 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride (CAS 101768-64-3): Features a chloro-substituted aromatic ring and a sulfonyl group. Molecular weight: 296.21 g/mol . The chlorine atom increases electronegativity, influencing binding affinity in biological systems .

Sulfinyl and Sulfonate Derivatives

- 1-[(4-Nitrophenyl)sulfinyl]piperidine (6p): Synthesized from 4-nitrobenzenesulfinyl chloride and piperidine. The sulfinyl group (S=O) introduces chirality and moderate polarity.

- 4-(Azidomethyl)piperidin-1-yl 4-nitrophenyl carbonate: Contains a carbonate linker and azide group, enabling click chemistry applications. Synthesized via multi-step reactions involving 4-(aminomethyl)piperidine and acrylonitrile .

Hydrochloride Salts

- 4-[(4-Methylphenyl)sulfonyl]piperidine hydrochloride: A tosyl derivative with a methyl group on the aromatic ring. Synonyms include 4-tosylpiperidine hydrochloride. The methyl group enhances hydrophobicity compared to the nitro group in the target compound .

Structural and Crystallographic Comparisons

- Piperidine vs. Piperazine Cores: 8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline (piperidine core) and its piperazine analog exhibit similar triclinic crystal structures (space group P1). The piperidine ring adopts a chair conformation, while the piperazine ring shows slight distortion due to N–H interactions. Both compounds have >65% H⋯H contacts in Hirshfeld surface analyses .

Physicochemical Properties

- Solubility : Hydrogen sulfate salts generally exhibit higher aqueous solubility than hydrochloride or freebase forms due to ionic interactions.

- Thermal Stability : Melting points for nitroaryl piperidines range widely; e.g., 1-[(4-nitrophenyl)sulfinyl]piperidine is a yellow solid, but specific m.p. data are unavailable .

- Spectroscopic Data : NMR and ESI-HRMS are standard for confirming nitro and sulfonate groups .

Actividad Biológica

4-(4-Nitrophenyl)piperidine hydrogen sulfate is a compound that has gained attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.

- Chemical Formula : C11H16N2O6S

- CAS Number : 1196151-48-0

- Molecular Weight : 288.32 g/mol

Biological Activity

The biological activity of 4-(4-Nitrophenyl)piperidine hydrogen sulfate has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has shown that piperidine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to 4-(4-Nitrophenyl)piperidine have been noted for their effectiveness against various bacterial strains. A study highlighted the compound's ability to disrupt bacterial cell membranes, leading to cell death. This mechanism is crucial for its application in developing new antibiotics .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The presence of the nitrophenyl group is believed to enhance its interaction with cellular targets, making it a candidate for further development in cancer therapeutics .

The biological activity of 4-(4-Nitrophenyl)piperidine hydrogen sulfate can be attributed to its structural features:

- Nitrophenyl Group : This moiety is known to participate in electron transfer processes, which can affect cellular signaling pathways.

- Piperidine Ring : The piperidine structure is essential for binding to biological targets, enhancing the compound's efficacy as a ligand for various receptors .

Research Findings and Case Studies

- Antimicrobial Efficacy :

- Anticancer Activity :

Comparative Analysis

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| 4-(4-Nitrophenyl)piperidine hydrogen sulfate | 16-64 | 20 |

| N-(4-nitrophenyl)piperazine | 32-128 | 25 |

| Piperazine derivative A | 8-32 | 15 |

Q & A

Q. How can machine learning enhance the predictive modeling of this compound’s pharmacokinetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.